molecular formula C13H17N B3048763 2,2,4,6-Tetramethyl-1,2-dihydroquinoline CAS No. 1810-78-2

2,2,4,6-Tetramethyl-1,2-dihydroquinoline

Cat. No.: B3048763
CAS No.: 1810-78-2
M. Wt: 187.28 g/mol
InChI Key: DTMCOYOYXVFCKJ-UHFFFAOYSA-N
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Description

2,2,4,6-Tetramethyl-1,2-dihydroquinoline is a heterocyclic compound that belongs to the class of dihydroquinolines. It is characterized by the presence of four methyl groups attached to the quinoline ring system. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6-Tetramethyl-1,2-dihydroquinoline can be achieved through several methods. One common approach involves the condensation of aniline derivatives with ketones under acidic conditions. For instance, the reaction of aniline with acetone in the presence of hydrochloric acid can yield the desired compound . Another method involves the cyclization of N-alkylated anilines with aldehydes or ketones under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2,2,4,6-Tetramethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2,4,6-Tetramethyl-1,2-dihydroquinoline involves its interaction with molecular targets and pathways within biological systems. The compound can undergo photoinduced reactions, leading to the formation of reactive intermediates such as carbocations . These intermediates can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,2,4,6-tetramethyl-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-9-5-6-12-11(7-9)10(2)8-13(3,4)14-12/h5-8,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMCOYOYXVFCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(C=C2C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303785
Record name 2,2,4,6-tetramethyl-1,2-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810-78-2
Record name NSC161577
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,4,6-tetramethyl-1,2-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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